

4-Amino-4-methyl-2-pentanone Oxalate: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Amino-4-methyl-2-pentanone Oxalate
Cat. No.:	B1265502

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

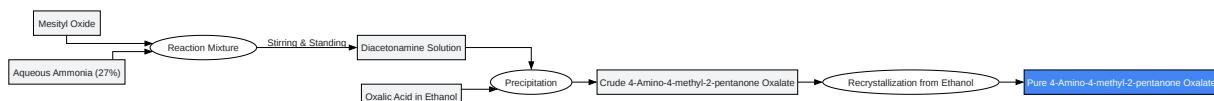
4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a valuable organic intermediate with significant applications in the synthesis of pharmaceuticals and specialty chemicals. Due to its inherent instability as a free amine, it is most frequently prepared, stored, and utilized in its stable crystalline form, **4-Amino-4-methyl-2-pentanone Oxalate** (diacetonamine hydrogen oxalate). This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this versatile building block, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

4-Amino-4-methyl-2-pentanone is a keto-amine that serves as a crucial precursor for the synthesis of a variety of heterocyclic compounds. Its utility is particularly pronounced in the preparation of sterically hindered amines and piperidine derivatives, which are core structures in many biologically active molecules. The oxalate salt form offers enhanced stability and ease of handling, making it the preferred form for many synthetic applications. This guide will delve into the synthetic routes to **4-Amino-4-methyl-2-pentanone Oxalate**, its key chemical and physical properties, and its application in the synthesis of notable compounds.

Physicochemical Properties

4-Amino-4-methyl-2-pentanone Oxalate is a white crystalline solid.^[1] Its key physicochemical properties are summarized in the table below.


Property	Value	Reference(s)
Chemical Name	4-Amino-4-methyl-2-pentanone hydrogenoxalate	[2]
Synonyms	Diacetonamine hydrogen oxalate, (1,1-Dimethyl-2-oxobutyl)amine oxalate	[2][3]
CAS Number	625-03-6	[4]
Molecular Formula	C ₆ H ₁₃ NO · C ₂ H ₂ O ₄	[4]
Molecular Weight	205.21 g/mol	[4]
Melting Point	125-130 °C (decomposes)	[1][2]
Boiling Point	169.4 °C at 760 mmHg (for the free amine)	[2]
Density	0.896 g/cm ³ (for the free amine)	[2]
Solubility	Soluble in water, alcohol, and ether	[1]
Appearance	White crystalline powder	[1]
pKa	8.84 ± 0.25 (Predicted)	[5]

Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate

The synthesis of **4-Amino-4-methyl-2-pentanone Oxalate** is most commonly achieved through the reaction of mesityl oxide with ammonia, followed by precipitation with oxalic acid. An alternative route starting directly from acetone and ammonia is also known but is often associated with the formation of more byproducts. The mesityl oxide route is generally preferred for obtaining a purer product.

Synthesis from Mesityl Oxide

This method involves the conjugate addition of ammonia to mesityl oxide to form diacetonamine, which is then isolated as its hydrogen oxalate salt.

[Click to download full resolution via product page](#)

Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate from Mesityl Oxide.

Materials:

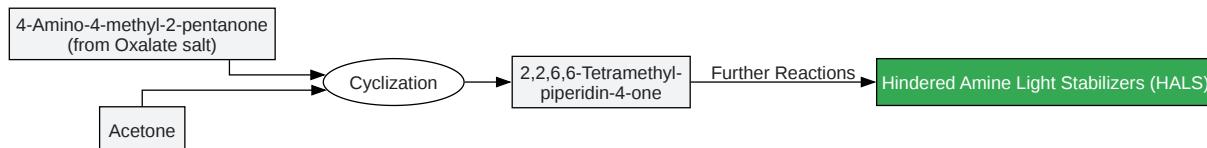
- Mesityl Oxide
- 27% Aqueous Ammonia
- Oxalic Acid
- 95% Ethanol
- Absolute Ethanol

Procedure:

- Formation of Diacetonamine:
 - In a well-ventilated fume hood, combine 200 g of mesityl oxide with 280 mL of 27% aqueous ammonia in a 1 L round-bottom flask equipped with a mechanical stirrer.
 - The reaction is exothermic; cool the flask with a water bath during the initial mixing.

- Stir the mixture vigorously for 3-8 hours until it becomes homogeneous.
- Stopper the flask and let it stand at room temperature for three days.
- Isolation of the Oxalate Salt:
 - After three days, remove the excess ammonia by passing a stream of air over the solution.
 - Add an equal volume of absolute ethanol to the resulting diacetonamine solution.
 - Prepare a solution of oxalic acid in 95% ethanol. The required amount of oxalic acid can be determined by titrating a small sample of the diacetonamine solution.
 - Slowly add the ethanolic solution of diacetonamine to the oxalic acid solution with constant stirring. Maintain a cool temperature to prevent the formation of the neutral oxalate salt.
 - Heat the mixture to 70 °C with stirring to dissolve the precipitate, then filter the hot solution to remove any impurities.
 - Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
 - Collect the crystalline **4-Amino-4-methyl-2-pentanone Oxalate** by filtration.
 - Wash the crystals with cold absolute ethanol and dry them.

Expected Yield: 285–320 g (63–70% of theoretical). Melting Point: 126–127 °C (with decomposition).


Applications in Organic Synthesis

4-Amino-4-methyl-2-pentanone Oxalate is a versatile intermediate for the synthesis of various organic compounds, particularly heterocyclic structures.

Synthesis of Hindered Amine Light Stabilizers (HALS)

A major application of diacetonamine is as a precursor to 2,2,6,6-tetramethylpiperidine-4-one, a key building block for Hindered Amine Light Stabilizers (HALS). HALS are used to protect

polymers from degradation by light and heat. The synthesis involves the cyclization of diacetonamine.

[Click to download full resolution via product page](#)

Synthesis of HALS from 4-Amino-4-methyl-2-pentanone.

Role in Pharmaceutical Synthesis

4-Amino-4-methyl-2-pentanone is a valuable precursor in the synthesis of various pharmaceutical agents.^[4] Its structure allows for the construction of complex molecular architectures found in biologically active compounds.

Diacetonamine is a key starting material in the synthesis of Eucatropine, an anticholinergic drug used as a mydriatic (pupil dilator).^[4] The synthesis involves the conversion of diacetonamine to 2,2,6-trimethylpiperidin-4-one, which is a precursor to Eucatropine.^[4]

Research has shown that diacetonamine was used in the synthesis of compounds with CNS activity, exhibiting a combination of stimulant and depressant effects.^[4] This highlights its potential as a scaffold for the development of novel neurologically active agents.

While direct synthesis of adrenergic agonists from 4-Amino-4-methyl-2-pentanone is not extensively documented in the readily available literature, its structural motifs are relevant to the synthesis of compounds that interact with adrenergic receptors. Adrenergic drugs, which act on alpha and beta receptors, are a broad class of medications with diverse therapeutic applications.^[6] The piperidine core, accessible from diacetonamine, is a common feature in many synthetic bioactive molecules, including some with adrenergic activity.

Safety and Handling

4-Amino-4-methyl-2-pentanone Oxalate should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is a stable solid, but care should be taken to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Amino-4-methyl-2-pentanone Oxalate is a highly versatile and valuable organic intermediate. Its stability as a crystalline solid, coupled with straightforward synthetic protocols, makes it an attractive building block for a wide range of applications. For researchers and professionals in drug development and specialty chemical synthesis, a thorough understanding of the properties and reactivity of this compound opens up avenues for the creation of novel and complex molecules, including potent pharmaceuticals and high-performance materials. The detailed methodologies and data presented in this guide serve as a practical resource for the effective utilization of **4-Amino-4-methyl-2-pentanone Oxalate** in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Diacetonamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Amino-4-methyl-2-pentanone Oxalate: A Versatile Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265502#4-amino-4-methyl-2-pentanone-oxalate-as-a-versatile-organic-intermediate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com